molecular formula C26H29N3O3 B1680841 6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one CAS No. 420785-70-2

6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B1680841
CAS No.: 420785-70-2
M. Wt: 431.5 g/mol
InChI Key: PJSUYRBCBFPCQW-UHFFFAOYSA-N
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Description

SB 649915 is a compound that functions as a serotonin reuptake inhibitor and a 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptor antagonist. It has been investigated for its potential antidepressant and anxiolytic effects. The compound is known for its faster onset of action compared to traditional selective serotonin reuptake inhibitors, which can be attributed to its dual mechanism of action .

Preparation Methods

The synthesis of SB 649915 involves several steps. The existing route to the compound involves coupling quinoline with piperidine. This process was initially lengthy, requiring nine synthetic steps to prepare the piperidine intermediate. two new routes have been identified that deliver the piperidine intermediate in five and two steps, respectively, from readily available materials using novel lithiation and Friedel–Crafts methodology. The latter route was successfully demonstrated at a 5-liter scale to deliver 700 grams of the intermediate .

Chemical Reactions Analysis

SB 649915 undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions can occur, leading to the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound’s unique chemical properties make it a valuable tool for studying serotonin reuptake inhibition and receptor antagonism.

    Biology: SB 649915 has been used in preclinical models to investigate its effects on serotonin levels and related behaviors.

    Medicine: The compound has shown promise as an antidepressant and anxiolytic agent, with a faster onset of action compared to traditional selective serotonin reuptake inhibitors.

Mechanism of Action

SB 649915 exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors. This dual mechanism of action leads to an increase in serotonin levels in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. The compound behaves as an antagonist at both 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors in vitro and in vivo, reversing serotonin-induced functional and behavioral responses .

Comparison with Similar Compounds

SB 649915 is unique due to its dual mechanism of action, which combines serotonin reuptake inhibition with receptor antagonism. This results in a faster onset of action compared to traditional selective serotonin reuptake inhibitors. Similar compounds include:

SB 649915 stands out due to its combination of properties, making it a promising candidate for further research and development in the field of antidepressant and anxiolytic therapies.

Properties

CAS No.

420785-70-2

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C26H29N3O3/c1-18-5-7-21-22(27-18)3-2-4-24(21)31-14-13-29-11-9-19(10-12-29)15-20-6-8-25-23(16-20)28-26(30)17-32-25/h2-8,16,19H,9-15,17H2,1H3,(H,28,30)

InChI Key

PJSUYRBCBFPCQW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-((1-(2-((2-methylquinolin-5-yl)oxy)ethyl)piperidin-4-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one
SB-649915

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-(4-piperidinylmethyl)-4H-benzo[1,4]oxazin-3-one hydrochloride (0.10 g, 0.35 mmol), 5-(2-bromoethoxy)-2-methylquinoline (0.11 g, 0.42 mmol), diisopropylethylamine (1 mL) and isopropanol (10 mL) was heated at reflux under argon for 48 h, cooled, then evaporated in vacuo. The residue was partitioned between saturated aqueous NaHCO3 (50 mL) and dichloromethane (3×30 mL) and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The resulting oil was purified by chromatography on silica eluting with 50% ethyl acetate-hexane followed by 0–25% methanol-ethyl acetate gradient elution, to give the title compound (0.04 g, 26%) as an oil.
Name
6-(4-piperidinylmethyl)-4H-benzo[1,4]oxazin-3-one hydrochloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
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6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
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6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
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Reactant of Route 6
6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

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